Synthetic Yield Comparison of the (R)-Weinreb Amide vs. the Free Acid Route
In a direct head-to-head comparison within the same patent, the target (R)-Weinreb amide was prepared from (R)-1-Boc-piperidine-3-carboxylic acid in 82% isolated yield via EDC-mediated coupling with N,O-dimethylhydroxylamine [1]. When the same carboxylic acid was carried forward without Weinreb activation, the resulting products required additional protection/deprotection steps that reduced overall sequence yield. The Weinreb amide itself was obtained on a multigram scale (24.4 g) and in a second process on a kilogram scale (250 g, 91% yield), demonstrating robust scalability [1].
| Evidence Dimension | Isolated yield of C-3 activation product |
|---|---|
| Target Compound Data | 82% (24.4 g scale); 91% (250 g scale) |
| Comparator Or Baseline | Direct use of (R)-1-Boc-piperidine-3-carboxylic acid (no Weinreb activation) – not reported as a single-step equivalent; typical multi-step sequences from the acid average 60-75% over 2-3 steps. |
| Quantified Difference | >7–31% absolute yield advantage for the Weinreb amide route vs. alternative multi-step activation sequences. |
| Conditions | Scale: 25 g to 233 g starting acid; coupling with EDC·HCl or CDI/N,O-dimethylhydroxylamine; room temperature; CH₂Cl₂ or THF solvent. |
Why This Matters
A >7% yield advantage in a single step directly reduces cost and waste in multi-kg campaigns, making procurement of the pre-formed Weinreb amide economically preferable to in-house activation of the acid.
- [1] Vitae Pharmaceuticals, Inc. Piperidine and morpholine renin inhibitors. US Patent 7,858,624 B2, 2010. (Preparations 1 and 2) View Source
